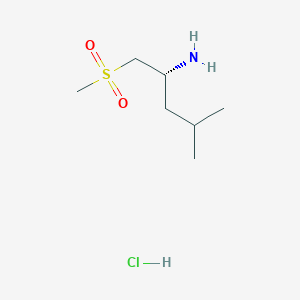

(2R)-1-methanesulfonyl-4-methylpentan-2-amine hydrochloride

Description

(2R)-1-methanesulfonyl-4-methylpentan-2-amine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a methanesulfonyl group and a methylpentan-2-amine backbone. This compound is of interest due to its potential reactivity and utility in synthetic chemistry and other applications.

Properties

IUPAC Name |

(2R)-4-methyl-1-methylsulfonylpentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S.ClH/c1-6(2)4-7(8)5-11(3,9)10;/h6-7H,4-5,8H2,1-3H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNPQDBMMKAUJJ-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CS(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CS(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-methanesulfonyl-4-methylpentan-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylpentan-2-amine with methanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-methanesulfonyl-4-methylpentan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can target the amine group, potentially converting it to an amine oxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield a sulfonic acid derivative, while reduction with NaBH4 would produce an amine oxide.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to (2R)-1-methanesulfonyl-4-methylpentan-2-amine hydrochloride exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been shown to possess cytotoxic effects against various human cancer cell lines, including breast and colon cancers . The incorporation of the methanesulfonyl moiety enhances the selectivity and potency of these compounds against tumor cells.

Inhibition of Enzymatic Activity

Compounds similar to this compound have been studied for their ability to inhibit enzymes implicated in cancer progression. For example, BACE-1 inhibitors, which share structural similarities, have been developed to target amyloid precursor protein processing in Alzheimer's disease . The methanesulfonyl group may play a crucial role in enhancing binding affinity and selectivity for these targets.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Research has shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways . This suggests that this compound could be explored as a lead compound in the development of new antibiotics.

Synthetic Strategies

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available amines or related compounds.

- Functionalization : The introduction of the methanesulfonyl group can be achieved through electrophilic substitution reactions.

- Purification : After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Study 1: Anticancer Agent Development

A study investigated a series of sulfonamide derivatives, including those with structures similar to this compound, demonstrating significant cytotoxic effects on breast cancer cell lines. The results indicated that modifications to the sulfonamide moiety could enhance antitumor activity while reducing toxicity to normal cells .

Case Study 2: Enzyme Inhibition

In a clinical trial setting, researchers examined the efficacy of BACE inhibitors that share structural characteristics with this compound. These inhibitors showed promise in reducing amyloid plaque formation in Alzheimer’s models, suggesting potential therapeutic benefits for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (2R)-1-methanesulfonyl-4-methylpentan-2-amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

(1S,2R)-(+)-Ephedrine Hydrochloride: A compound with a similar amine backbone but different functional groups.

(1R,2R)-trans-1,2-Cyclopentanediamine Dihydrochloride: Another amine compound with different substituents.

Uniqueness

(2R)-1-methanesulfonyl-4-methylpentan-2-amine hydrochloride is unique due to its specific combination of a methanesulfonyl group and a methylpentan-2-amine backbone

Biological Activity

(2R)-1-methanesulfonyl-4-methylpentan-2-amine hydrochloride, commonly referred to as a derivative of 4-methylpentan-2-amine, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a methanesulfonyl group attached to a 4-methylpentan-2-amine backbone. The presence of the methanesulfonyl group contributes to its solubility and reactivity, which are critical for its biological interactions.

Research indicates that this compound may exert its effects through interactions with specific biological targets. The compound has been studied for its potential to inhibit various enzymes and receptors involved in metabolic pathways:

- Inhibition of BACE-1 : Preliminary studies suggest that compounds similar to this compound may inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which is crucial in the development of Alzheimer's disease .

- ERK1/2 Kinase Inhibition : Other related compounds have shown efficacy in inhibiting ERK1/2 kinases, suggesting a potential role in cancer therapy by modulating cell signaling pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neuroprotective Effects | Potential inhibition of BACE-1 may lead to reduced amyloid plaque formation, offering neuroprotection. |

| Anticancer Properties | Inhibition of ERK1/2 kinases could provide therapeutic benefits in cancer treatment. |

| Metabolic Regulation | May influence metabolic pathways related to glucose metabolism and lipid profiles. |

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Alzheimer's Disease Models : In animal models, compounds with similar structures demonstrated significant reductions in amyloid-beta levels and improved cognitive function . These findings support the hypothesis that this compound could have similar effects.

- Cancer Cell Lines : Research on related inhibitors showed a decrease in cell proliferation in various cancer cell lines when treated with compounds targeting ERK signaling pathways . This suggests that this compound may also possess anticancer properties.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of this compound is crucial for its development as a therapeutic agent:

- Absorption and Distribution : Studies indicate that similar compounds exhibit favorable absorption characteristics and distribution in biological systems, which may enhance their therapeutic efficacy.

- Toxicity Profiles : Initial assessments suggest that the compound has a low toxicity profile; however, comprehensive toxicological studies are necessary to confirm safety for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.